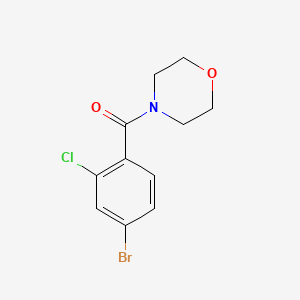

(4-Bromo-2-chlorophenyl)(morpholino)methanone

Description

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIYGZMGTFFICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675295 | |

| Record name | (4-Bromo-2-chlorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877383-57-8 | |

| Record name | (4-Bromo-2-chlorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromo-2-chlorophenyl)(morpholino)methanone chemical properties and structure

An In-Depth Technical Guide to (4-Bromo-2-chlorophenyl)(morpholino)methanone for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the chemical properties, structure, synthesis, and potential applications of this compound, a compound of significant interest in modern synthetic and medicinal chemistry.

Introduction and Strategic Overview

This compound (CAS No. 877383-57-8) is a halogenated aromatic morpholine amide.[1] This class of compounds holds considerable value in organic synthesis and drug discovery. The morpholine amide moiety is recognized for its stability, high water solubility, and utility as a versatile acylating agent, often serving as a reliable alternative to more sensitive reagents like Weinreb amides.[2][3] The presence of a di-halogenated phenyl ring, specifically with bromo and chloro substituents, provides multiple strategic points for further chemical modification through cross-coupling reactions, making this molecule a valuable building block for creating diverse chemical libraries.

This document provides an in-depth analysis of its structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, expected analytical characterization, and a discussion of its potential applications in the field of drug discovery.

Chemical Structure and Properties

The molecule consists of a 4-bromo-2-chlorophenyl group linked to a morpholine ring through a carbonyl bridge. This arrangement confers a specific set of properties crucial for its synthetic utility and potential biological activity.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Identification Data

The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 877383-57-8 | [1] |

| Molecular Formula | C₁₁H₁₁BrClNO₂ | [4] |

| Molecular Weight | 304.57 g/mol | [4] |

| IUPAC Name | (4-Bromo-2-chlorophenyl)(morpholin-4-yl)methanone | N/A |

| Appearance | Solid | [5] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | [4] |

| logP (calculated) | 2.57 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound is via the amide coupling reaction between 4-bromo-2-chlorobenzoic acid and morpholine. This transformation is a cornerstone of medicinal chemistry, and several reliable protocols exist.[6][7]

Overall Synthetic Workflow

Caption: General workflow for the synthesis via amide coupling.

Recommended Laboratory Protocol

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system. This choice is predicated on its high efficiency, mild reaction conditions, and the ease of removing byproducts during aqueous workup, making it superior to harsher methods like thionyl chloride for many research applications.[6]

Materials:

-

Morpholine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (0.1-1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM) or Acetonitrile (CH₃CN) as solvent

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-bromo-2-chlorobenzoic acid (1.0 eq) in DCM at 0 °C, add HOBt (catalytic to stoichiometric amounts) and EDC·HCl (1.2 eq). Stir the mixture for 15-20 minutes.

-

Expert Insight: The initial formation of the HOBt-ester is often faster and leads to higher yields and fewer side products compared to direct attack by the amine on the EDC-activated acid.[6]

-

-

Amine Addition: Add morpholine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid, facilitating the reaction without competing as a nucleophile.[7]

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

Analytical Characterization: Expected Spectral Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Region (δ 7.2-7.8 ppm): Three protons exhibiting a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) characteristic of a 1,2,4-trisubstituted benzene ring. Morpholine Region (δ 3.4-3.9 ppm): Two broad multiplets or singlets, each integrating to 4H, corresponding to the two sets of methylene protons (-CH₂-N- and -CH₂-O-) of the morpholine ring. Due to the amide bond's rotational barrier, these signals might be complex.[10] |

| ¹³C NMR | Carbonyl Carbon (δ ~169 ppm): A characteristic signal for the amide carbonyl carbon.[10] Aromatic Carbons (δ 120-140 ppm): Six distinct signals, including two quaternary carbons attached to Br and Cl. Morpholine Carbons (δ ~42-48 ppm and ~67 ppm): Signals for the -CH₂-N- carbons (downfield) and the -CH₂-O- carbons (further downfield).[10] |

| IR Spectroscopy | C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹. C-N Stretch: A band around 1400-1450 cm⁻¹. C-O-C Stretch: A strong band around 1115 cm⁻¹ characteristic of the morpholine ether linkage. Aromatic C-H and C=C Stretches: As expected for a substituted benzene ring. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine (M, M+2 of ~1:1 ratio) and one chlorine (M, M+2 of ~3:1 ratio). The combination will produce a complex cluster around m/z 303, 305, and 307. The exact mass would be a primary identifier. |

Applications in Drug Discovery and Chemical Biology

This compound is not just a synthetic intermediate; it is a strategically designed building block for drug discovery programs.

-

Scaffold for Library Synthesis: The bromo and chloro substituents serve as orthogonal handles for further functionalization. The bromine atom is particularly susceptible to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and amine groups. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Bioisostere and Pharmacophore Component: The morpholine group is a common feature in bioactive molecules. It is often used as a bioisostere for other cyclic amines or to improve pharmacokinetic properties such as solubility and metabolic stability. The entire (aryl)(morpholino)methanone core can be found in molecules targeting a range of biological pathways. For instance, related structures have been investigated in the context of various signaling pathways.[11]

-

Precursor for Biologically Active Compounds: The parent scaffold, 4-bromo-2-chlorobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[12] This lineage suggests that derivatives of the title compound are promising candidates for screening in similar therapeutic areas. Compounds containing the 4-bromo-2-chlorophenyl moiety have also demonstrated inhibitory effects against parasites like Plasmodium falciparum, highlighting a potential application in infectious disease research.[13]

Safety and Handling

Based on data for structurally related compounds and general hazard classifications, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in organic synthesis and drug development. Its robust and scalable synthesis, combined with the strategic placement of reactive halogen handles and the favorable properties of the morpholine amide group, makes it an exceptionally valuable building block. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in advanced research projects.

References

- 1. 877383-57-8|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chemscene.com [chemscene.com]

- 5. (4-Bromophenyl)(morpholino)methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. Page loading... [guidechem.com]

- 9. scbt.com [scbt.com]

- 10. rsc.org [rsc.org]

- 11. jelsciences.com [jelsciences.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

(4-Bromo-2-chlorophenyl)(morpholino)methanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-chlorophenyl)(morpholino)methanone is a halogenated benzamide derivative featuring a morpholine moiety. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties that can influence biological activity and material characteristics. The presence of both bromine and chlorine atoms on the phenyl ring, coupled with the morpholine group, suggests potential applications in drug discovery as a scaffold for developing novel therapeutic agents. The morpholine ring, in particular, is a common structural motif in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the key chemical properties, a reliable synthesis protocol, and essential characterization data for this compound.

Core Compound Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 877383-57-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₁BrClNO₂ | [2][5] |

| Molecular Weight | 304.57 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis Protocol: Amidation of 4-Bromo-2-chlorobenzoyl Chloride with Morpholine

The synthesis of this compound can be reliably achieved through the amidation of 4-bromo-2-chlorobenzoyl chloride with morpholine. This method is a standard and efficient way to form the amide bond. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 4-bromo-2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred morpholine solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Compound Characterization: A Self-Validating System

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromo-2-chlorophenyl ring and the methylene protons of the morpholine ring. The aromatic region should display three protons with distinct coupling patterns. The morpholine protons will likely appear as two multiplets in the upfield region, each integrating to four protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon will appear as a singlet at a downfield chemical shift (typically in the range of

References

An In-Depth Technical Guide to the Spectroscopic Analysis of (4-Bromo-2-chlorophenyl)(morpholino)methanone

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-faceted spectroscopic analysis of the compound (4-Bromo-2-chlorophenyl)(morpholino)methanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal links between molecular structure and spectral data. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we establish a self-validating analytical workflow for the complete structural elucidation and characterization of this molecule. Each section details field-proven experimental protocols, interprets the resulting data with expert insight, and is supported by authoritative references to ensure scientific integrity.

Introduction and Molecular Overview

This compound is a substituted benzamide derivative with the molecular formula C₁₁H₁₁BrClNO₂ and a molecular weight of approximately 304.57 g/mol . The structural complexity, arising from a halogenated aromatic ring and a morpholine amide moiety, makes it an excellent candidate for a multi-technique spectroscopic approach. Such analyses are fundamental in pharmaceutical sciences for confirming molecular identity, assessing purity, and ensuring batch-to-batch consistency—all critical components of quality control and regulatory compliance.

This guide will systematically deconstruct the molecule using four key spectroscopic techniques, providing a holistic understanding of its chemical signature.

Molecular Structure:

(Structure of this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei.[1] For this molecule, both ¹H and ¹³C NMR are indispensable for assigning the specific chemical environments of each hydrogen and carbon atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). Ensure the sample is fully dissolved.[2]

-

Tube Loading: Transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette. The solution height should be adequate for the spectrometer's detector (~4-5 cm).[3]

-

Instrumentation: Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record standard ¹H and proton-decoupled ¹³C spectra at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.[4][5]

¹H NMR Data Interpretation & Analysis

The ¹H NMR spectrum is divided into two key regions: the aromatic region, corresponding to the substituted phenyl ring, and the aliphatic region, corresponding to the morpholine ring.

-

Aromatic Region (δ 7.0-8.0 ppm): The 4-bromo-2-chlorophenyl group has three protons. Due to the ortho-chloro and para-bromo substitution pattern relative to the carbonyl group, a distinct splitting pattern is expected.

-

H-6: This proton is ortho to the carbonyl group and meta to the chlorine atom. It is expected to be a doublet.

-

H-5: This proton is meta to both the carbonyl and bromine atoms and ortho to the chlorine atom, likely appearing as a doublet of doublets.

-

H-3: This proton is ortho to the chlorine atom and meta to the carbonyl group, appearing as a doublet.

-

-

Aliphatic Region (δ 3.0-4.0 ppm): The eight protons of the morpholine ring are chemically non-equivalent due to hindered rotation around the C-N amide bond. This results in two broad or distinct sets of signals.

-

-N-CH₂- Protons (Positions 2' and 6'): These four protons are adjacent to the amide nitrogen.

-

-O-CH₂- Protons (Positions 3' and 5'): These four protons are adjacent to the oxygen atom.

-

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.6 - 7.8 | d | 1H | Aromatic (H-6) |

| ~ 7.4 - 7.5 | dd | 1H | Aromatic (H-5) |

| ~ 7.3 - 7.4 | d | 1H | Aromatic (H-3) |

| ~ 3.5 - 3.9 | m (broad) | 4H | Morpholine (-O-CH ₂) |

| ~ 3.2 - 3.5 | m (broad) | 4H | Morpholine (-N-CH ₂) |

¹³C NMR Data Interpretation & Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.[1]

-

Carbonyl Carbon (δ 165-175 ppm): The amide carbonyl carbon is characteristically deshielded and appears far downfield.[6]

-

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing substituents (C-Br, C-Cl, C-C=O) will have their chemical shifts significantly influenced.[7]

-

Aliphatic Carbons (δ 40-70 ppm): The morpholine ring will show two distinct signals for the carbons adjacent to the nitrogen and the carbons adjacent to the oxygen.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 167 | C=O (Amide Carbonyl) |

| ~ 135-138 | Aromatic (C-1, ipso to C=O) |

| ~ 130-133 | Aromatic (C-2, ipso to Cl) |

| ~ 125-130 | Aromatic (C-4, ipso to Br) |

| ~ 125-135 | Aromatic (CH carbons: C-3, C-5, C-6) |

| ~ 66-68 | Morpholine (-C H₂-O) |

| ~ 42-48 | Morpholine (-C H₂-N) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation.[8][9]

-

Background Scan: Record a background spectrum of the clean ATR crystal surface.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.[10]

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio this against the background to produce the final absorbance or transmittance spectrum.

IR Data Interpretation & Analysis

The IR spectrum will be dominated by strong absorptions corresponding to the amide and aromatic functionalities.

-

Amide Carbonyl (C=O) Stretch: A very strong and sharp absorption is expected in the range of 1630-1680 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

-

Aromatic C=C Stretches: Multiple sharp peaks of variable intensity will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-N Stretch: The amide C-N bond will show a stretching vibration, typically around 1250-1335 cm⁻¹ .[11]

-

C-O-C Ether Stretch: The morpholine ring contains an ether linkage, which will produce a strong, characteristic C-O-C stretching band, typically around 1115 cm⁻¹ .

-

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: These will be found just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

-

C-Cl and C-Br Stretches: These vibrations absorb in the fingerprint region at lower frequencies, typically below 800 cm⁻¹ .

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong, Sharp | Amide C=O Stretch (Amide I Band)[12] |

| ~1600, 1470 | Medium, Sharp | Aromatic C=C Ring Stretches |

| ~1280 | Medium-Strong | Aromatic C-N Stretch |

| ~1115 | Strong | C-O-C Ether Stretch (Morpholine) |

| < 800 | Medium-Strong | C-Cl, C-Br Stretches |

Structure [label=< Key Functional Groups Amide C=O Aromatic C=C Ether C-O-C Amide C-N

>];Frequencies [label=< Characteristic IR Frequencies (cm⁻¹) 1630-1680 (Strong)Amide I 1450-1600Aromatic Ring ~1115 (Strong)Ether Stretch 1250-1335C-N Stretch

>];Structure:co -> Frequencies:co_freq [color="#4285F4"]; Structure:ar -> Frequencies:ar_freq [color="#34A853"]; Structure:coc -> Frequencies:coc_freq [color="#FBBC05"]; Structure:cn -> Frequencies:cn_freq [color="#EA4335"]; } Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through fragmentation analysis.[13]

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, minimizing initial fragmentation and clearly showing the molecular ion.[14][15]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the capillary tip to generate charged droplets, which evaporate to form gas-phase ions.[16]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire data in positive ion mode, as the morpholine nitrogen can be readily protonated.

MS Data Interpretation & Analysis

-

Molecular Ion ([M+H]⁺): The most critical piece of information is the mass of the protonated molecule. The molecular weight is ~304.57 Da. The [M+H]⁺ peak should appear at m/z ~305.58.

-

Isotopic Pattern: The presence of both bromine and chlorine creates a highly characteristic isotopic cluster.

-

Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.

-

Bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of roughly 1:1.

-

This will result in a cluster of peaks for the molecular ion:

-

M: (³⁵Cl, ⁷⁹Br) - Base Peak in the cluster

-

M+2: (³⁷Cl, ⁷⁹Br) + (³⁵Cl, ⁸¹Br) - Expected to be the most intense peak in the cluster.

-

M+4: (³⁷Cl, ⁸¹Br)

-

-

-

Key Fragmentation: The most common fragmentation pathway for aromatic amides is the cleavage of the amide (N-CO) bond.[17][18]

-

Fragment 1: Formation of the (4-bromo-2-chlorophenyl)acylium ion . This would be a very stable and prominent fragment.

-

Fragment 2: Loss of the acylium ion, leaving the protonated morpholine fragment.

-

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (approx.) | Assignment | Comments |

|---|---|---|

| 305/307/309 | [M+H]⁺ | Molecular ion cluster, showing the characteristic Br/Cl isotopic pattern. |

| 219/221/223 | [4-bromo-2-chlorobenzoyl]⁺ | Acylium ion fragment. Shows Br/Cl isotopic pattern. |

| 88 | [Morpholine+H]⁺ | Protonated morpholine fragment. |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule by measuring the absorption of ultraviolet and visible light.[19]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

-

Sample Preparation: Prepare a dilute solution of the compound of a known concentration.

-

Analysis: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

UV-Vis Data Interpretation & Analysis

The chromophore in this molecule is the substituted benzoyl system. The spectrum is expected to show absorptions characteristic of benzophenone derivatives.[20][21]

-

π → π* Transitions: Strong absorption bands are expected, typically below 300 nm. These arise from electronic transitions within the aromatic ring and carbonyl group's π-system. The halogen substituents may cause a slight red shift (bathochromic shift) compared to unsubstituted benzamide.

-

n → π* Transition: A weaker, longer-wavelength absorption band is expected, typically above 300 nm. This corresponds to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[19]

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λₘₐₓ (nm) | Type of Transition |

|---|---|

| ~250-260 | π → π* |

| ~330-340 | n → π* (weak) |

Conclusion: A Self-Validating System for Structural Confirmation

The synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and self-validating framework for the comprehensive analysis of this compound.

-

MS confirms the elemental composition and molecular weight via the unique isotopic pattern of the molecular ion.

-

IR validates the presence of key functional groups, most notably the amide carbonyl and the morpholine ether linkage.

-

NMR provides the definitive structural map, confirming the connectivity of the aromatic and aliphatic protons and carbons, and establishing the substitution pattern on the benzene ring.

-

UV-Vis characterizes the conjugated electronic system of the molecule.

Together, these techniques leave no ambiguity as to the structure and identity of the compound. This integrated analytical approach is a cornerstone of modern chemical and pharmaceutical research, ensuring the accuracy, quality, and reliability required for drug development and scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 5. commons.ggc.edu [commons.ggc.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. journals.co.za [journals.co.za]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An Investigator's Guide to the Mechanism of Action of (4-Bromo-2-chlorophenyl)(morpholino)methanone as a Putative PI3K/Akt/mTOR Pathway Inhibitor

Abstract

(4-Bromo-2-chlorophenyl)(morpholino)methanone, hereafter referred to as BCM, is a synthetic compound for which the biological mechanism of action has not been extensively characterized. Structural similarities to known kinase inhibitors, particularly the presence of a morpholino methanone scaffold, suggest a potential role in modulating critical cell signaling pathways. This technical guide puts forth the hypothesis that BCM acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its hyperactivation is a frequent driver in various human cancers.[1][2][3] This document provides a comprehensive, phased experimental roadmap for researchers to rigorously investigate this hypothesis, from initial cell-based screening to specific molecular target validation and phenotypic outcome analysis. Each phase is supported by detailed, field-proven protocols, principles of experimental design, and data interpretation frameworks.

Introduction: Establishing the Scientific Premise

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in oncology, making it a prime target for therapeutic development.[1][2][4] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including mTOR, which ultimately orchestrates protein synthesis and cell growth.[1][3][5]

Given the absence of published data on BCM's mechanism, we propose a structured investigation based on the hypothesis that it inhibits one or more nodes within this critical pathway. This guide is designed to be a self-validating workflow, where the results of each experimental phase inform the direction of the next.

Strategic Research Workflow

The investigation is structured into three logical phases, designed to systematically test the central hypothesis. This workflow ensures that foundational questions of cytotoxicity and pathway engagement are answered before committing resources to more complex mechanistic studies.

Caption: Phased approach for investigating BCM's mechanism of action.

Phase 1: Cytotoxicity and Initial Pathway Engagement

The primary objective of this phase is to determine if BCM exerts a biological effect on cancer cells and, if so, whether this effect correlates with modulation of the PI3K/Akt/mTOR pathway.

Experiment: Cell Viability Assessment

Causality: Before investigating a specific molecular mechanism, it is essential to confirm that the compound has a measurable biological effect, such as reducing cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability.[6][7][8] A dose-dependent decrease in viability would justify further mechanistic studies.

Data Presentation:

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |

| Vehicle (DMSO) | 1.250 | 0.085 | 100% |

| 0.1 | 1.235 | 0.091 | 98.8% |

| 1 | 1.050 | 0.076 | 84.0% |

| 5 | 0.625 | 0.055 | 50.0% |

| 10 | 0.310 | 0.042 | 24.8% |

| 25 | 0.150 | 0.031 | 12.0% |

| 50 | 0.080 | 0.025 | 6.4% |

From this data, an IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated. In this example, the IC50 is approximately 5 µM.

Experiment: Screening for Pathway Inhibition via Western Blot

Causality: If BCM is cytotoxic, the next logical step is to see if it affects the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. Western blotting is the gold standard for this analysis. We will probe for phosphorylated Akt (p-Akt at Ser473) as a direct indicator of PI3K activity and phosphorylated S6 Kinase (p-S6K), a downstream effector of mTORC1.[1] A reduction in the phosphorylation of these proteins upon BCM treatment would provide the first direct evidence linking the compound to the pathway.

Caption: Key steps in the Western Blotting protocol.

Data Presentation:

| Treatment (IC50) | p-Akt/Total Akt Ratio | p-S6K/Total S6K Ratio |

| Vehicle Control | 1.00 | 1.00 |

| BCM (6 hours) | 0.35 | 0.40 |

| Positive Control (PI3Ki) | 0.15 | 0.25 |

A significant decrease in the ratio of phosphorylated to total protein for both Akt and S6K strongly supports the hypothesis.

Phase 2: Identification of the Direct Molecular Target

With evidence of pathway inhibition, this phase aims to determine if BCM directly interacts with and inhibits the kinase activity of PI3K or mTOR.

Experiment: In Vitro Kinase Assays

Causality: Cell-based assays can be influenced by off-target effects. An in vitro kinase assay, using purified enzymes (e.g., PI3Kα, mTOR) and their respective substrates, provides a direct measure of an inhibitor's effect on enzyme activity.[9][10][11] These assays typically measure the consumption of ATP or the generation of ADP, which is directly proportional to kinase activity.[11] Performing these assays will determine if BCM is a direct inhibitor of PI3K, mTOR, or potentially both.

Data Presentation:

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| BCM | 75 | > 10,000 |

| PI3K Inhibitor (Control) | 10 | > 10,000 |

| mTOR Inhibitor (Control) | > 10,000 | 25 |

This hypothetical data suggests BCM is a potent and selective inhibitor of PI3Kα over mTOR.

Technique: Computational Molecular Docking

Causality: While not a wet-lab experiment, molecular docking provides crucial supporting evidence. By modeling the 3D structure of the PI3Kα kinase domain and predicting the binding pose of BCM, we can gain insights into the potential binding interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-inhibitor complex. This helps to rationalize the biochemical data on a structural level and can guide future lead optimization efforts.

Phase 3: Analysis of Cellular Phenotypic Consequences

This final phase connects the molecular mechanism (PI3K inhibition) to the ultimate cellular outcomes. Inhibition of the PI3K/Akt/mTOR pathway is known to induce apoptosis, cause cell cycle arrest, and modulate autophagy.[2][5]

Experiment: Apoptosis Induction

Causality: The PI3K/Akt pathway is a potent pro-survival signal.[4] Its inhibition is expected to trigger programmed cell death, or apoptosis. A key event in apoptosis is the activation of effector caspases, such as Caspase-3.[12] A colorimetric or fluorometric assay measuring Caspase-3 activity provides a quantitative measure of apoptosis induction by BCM.[12][13][14]

Data Presentation:

| Treatment | Caspase-3 Activity (Fold Change vs. Vehicle) |

| Vehicle Control | 1.0 |

| BCM (IC50, 24h) | 4.5 |

| Staurosporine (Positive Control) | 8.2 |

Experiment: Cell Cycle Analysis

Causality: The PI3K/Akt/mTOR pathway promotes cell cycle progression.[3] Inhibition can therefore lead to arrest at specific checkpoints, most commonly G1/S. Flow cytometry using propidium iodide (PI), a DNA intercalating dye, is the standard method for analyzing cell cycle distribution.[15][16] An accumulation of cells in the G1 phase would be a predicted outcome of PI3K inhibition.

Data Presentation:

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 55% | 30% | 15% |

| BCM (IC50, 24h) | 75% | 15% | 10% |

Experiment: Autophagy Modulation

Causality: Autophagy is a cellular recycling process that is negatively regulated by mTOR.[5] While our in vitro data suggests BCM is PI3K-selective, cellular feedback loops can be complex. Therefore, assessing autophagy is a critical step. The most common method is to monitor the conversion of LC3-I to its lipidated form, LC3-II, by Western blot. An increase in LC3-II indicates an accumulation of autophagosomes. To distinguish between increased formation and decreased clearance, an autophagic flux assay is performed by using a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) in parallel.[17][18]

Data Presentation:

| Treatment | LC3-II / Actin Ratio (- BafA1) | LC3-II / Actin Ratio (+ BafA1) | Autophagic Flux (Difference) |

| Vehicle Control | 0.2 | 0.8 | 0.6 |

| BCM (IC50, 24h) | 0.3 | 1.0 | 0.7 |

This data would suggest that BCM does not significantly alter autophagic flux, consistent with its primary mechanism being upstream of mTOR.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

-

Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[19]

-

Treat cells with a serial dilution of BCM (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.[19]

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][20]

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Shake the plate for 15 minutes on an orbital shaker.[7]

-

Read the absorbance at 570 nm using a microplate reader.[20]

Protocol 2: Western Blot for Phosphorylated Proteins

-

Treat cells with BCM at the predetermined IC50 for various time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Determine protein concentration using a BCA assay.

-

Normalize samples and add Laemmli sample buffer, then boil at 95°C for 5 minutes.[21]

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.[21]

-

Transfer proteins to a PVDF membrane.[22]

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.[22] Using BSA instead of milk is critical to avoid background from phosphoproteins like casein.[23]

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt) diluted in 5% BSA/TBST.[24]

-

Wash the membrane 3x with TBST.[24]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Wash 3x with TBST and detect the signal using an ECL substrate.[21]

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[21]

Protocol 3: Propidium Iodide Cell Cycle Analysis

-

Harvest approximately 1x10^6 cells by trypsinization and wash with PBS.[25]

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[15][16] Incubate for at least 1 hour at 4°C.[15]

-

Wash the fixed cells twice with PBS to remove the ethanol.[25]

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16][25]

-

Incubate for 30 minutes at room temperature in the dark.[26]

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action for this compound. By following the phased workflow, researchers can efficiently determine if BCM is a viable PI3K/Akt/mTOR pathway inhibitor. Positive findings would warrant further investigation, including in vivo efficacy studies in animal models, pharmacokinetic profiling, and selectivity screening against a broader panel of kinases to fully characterize its therapeutic potential. The self-validating nature of the proposed protocols ensures a high degree of scientific integrity, providing a solid foundation for subsequent drug development efforts.

References

- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 10. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. promega.de [promega.de]

- 12. raybiotech.com [raybiotech.com]

- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 14. mpbio.com [mpbio.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. ccrod.cancer.gov [ccrod.cancer.gov]

- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Whitepaper: A Strategic Workflow for the Initial Therapeutic Screening of (4-Bromo-2-chlorophenyl)(morpholino)methanone

Executive Summary

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine. This guide outlines a comprehensive, multi-tiered strategy for the initial evaluation of (4-Bromo-2-chlorophenyl)(morpholino)methanone , a compound of significant interest due to its unique structural features. The molecule combines a halogenated phenyl ring, a motif associated with potent bioactivity, and a morpholine scaffold, a privileged structure in medicinal chemistry known to confer favorable pharmacokinetic properties.[1][2][3] This document provides a robust framework for researchers and drug development professionals, detailing a logical progression from in silico analysis to a cascade of in vitro assays. Our approach prioritizes scientific integrity and resource efficiency, establishing a self-validating system to ascertain the compound's cytotoxic profile, phenotypic activity, and preliminary mechanism of action, thereby enabling an informed " go/no-go " decision for further preclinical development.

Introduction: The Scientific Rationale for Screening

The selection of a candidate for a drug discovery program is predicated on a strong scientific hypothesis rooted in its molecular architecture. This compound presents a compelling case based on the established roles of its constituent moieties.

The Morpholine Scaffold: A Privileged Element in Drug Design

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry for its ability to improve a molecule's overall profile. Its presence can enhance aqueous solubility, metabolic stability, and bioavailability. In many approved drugs, the morpholine ring is a critical component of the pharmacophore, directly interacting with enzyme active sites or receptors to increase potency.[1][2] Furthermore, it can modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, for instance by improving permeability across the blood-brain barrier in CNS-active compounds.[4] Its inclusion in the candidate molecule suggests a foundation for desirable drug-like properties.

The 4-Bromo-2-chlorophenyl Moiety: A Driver of Bioactivity

The strategic placement of halogen atoms on an aromatic ring is a well-established method for modulating a compound's biological activity. Specifically, 4-bromo-2-chlorophenyl derivatives have been noted for their significant in vitro inhibitory effects against various pathogens, including the malaria parasite Plasmodium falciparum.[3] This suggests a strong potential for antimicrobial or antiparasitic activity. The electron-withdrawing nature of the halogens can influence binding affinities and metabolic pathways, making this part of the molecule a prime candidate for conferring therapeutic efficacy.

Based on these structural components, we hypothesize that this compound is a promising candidate for therapeutic screening, with a potential for potent biological activity combined with favorable pharmacokinetic characteristics.

Phase 1: Foundational Characterization and In Silico Assessment

Before committing to resource-intensive wet lab experiments, a foundational analysis is crucial. This phase involves confirming the compound's identity and employing computational tools to predict its drug-likeness and potential liabilities.

Synthesis and Physicochemical Properties

The target compound is synthesized via a standard amidation reaction, coupling 4-bromo-2-chlorobenzoyl chloride with morpholine in the presence of a suitable base. The resulting product is purified and its structure confirmed using NMR and mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 877383-57-8 | [5] |

| Molecular Formula | C₁₁H₁₁BrClNO₂ | [6] |

| Molecular Weight | 304.57 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | [6] |

| Computed LogP | 2.57 | [6] |

In Silico ADMET Profiling: Predicting Drug-Likeness

Poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are a leading cause of failure in drug development.[7][8] In silico ADMET screening serves as a critical first filter, using computational models to predict a compound's behavior in the body before it is ever tested in vitro.[9][10] This process saves considerable time and resources by flagging compounds with a high probability of failure.[11]

Caption: Workflow for in silico ADMET and drug-likeness assessment.

Table 2: Representative In Silico ADMET Predictions

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good cell membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for CNS activity. |

| Plasma Protein Binding | ~90% | High binding, may affect free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions. |

| CYP3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Non-substrate | Primary excretion route may not be renal. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |

| AMES Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |

Phase 2: The In Vitro Screening Cascade

Compounds that pass the in silico filter advance to experimental validation. The in vitro cascade is a tiered approach designed to move from broad, general assessments to more specific, targeted investigations.[12]

Caption: A tiered approach for efficient in vitro screening.

Tier 1: Primary Cytotoxicity Screening

The initial and most critical experimental step is to determine the compound's intrinsic toxicity.[13] This establishes a therapeutic window and informs the concentration range for all subsequent assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]

-

Cell Seeding: Plate a panel of cells (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 non-cancerous embryonic kidney cells[16]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[13]

Table 3: Hypothetical IC₅₀ Data from Primary Cytotoxicity Screen

| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) vs. HEK293 |

| MCF-7 | Breast Adenocarcinoma | 15.2 | 4.8 |

| A549 | Lung Carcinoma | 21.5 | 3.4 |

| HEK293 | Normal Kidney | 73.1 | 1.0 |

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Tier 2: Target-Agnostic Phenotypic Screening

For a novel compound with an unknown mechanism, phenotypic screening provides an unbiased assessment of its effect in a biological system.[17][18] Given the structure of the 4-bromo-2-chlorophenyl moiety, screening for antimicrobial activity is a logical starting point.[3]

-

Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (e.g., Ciprofloxacin), a negative control (no bacteria), and a growth control (bacteria with vehicle).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 4: Hypothetical MIC Data from Antimicrobial Screen

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Positive | 8 |

| Escherichia coli (ATCC 25922) | Negative | 32 |

Tier 3: Preliminary Mechanism of Action (MoA) Investigation

If significant activity is observed in Tier 1 or 2, preliminary experiments are conducted to gain insight into the compound's mechanism of action (MoA).[19] Identifying the MoA is often a bottleneck but is essential for rational drug development.[20] If the compound shows selective cytotoxicity against cancer cells, initial MoA studies would focus on hallmarks of cancer cell death.

Caption: General workflow for preliminary MoA studies of an anticancer hit.

Discussion and Future Directions

The successful completion of this three-tiered screening process provides a comprehensive initial data package for this compound.

-

Data Synthesis: A "go" decision requires the compound to demonstrate potent and selective activity in a phenotypic assay (e.g., IC₅₀ < 10 µM with SI > 10, or a low MIC value) without prohibitive general cytotoxicity.

-

Path Forward for a "Hit": A promising candidate would advance to the hit-to-lead stage. This involves medicinal chemistry efforts to synthesize analogues to improve potency and selectivity (Structure-Activity Relationship, SAR studies), further elucidation of the specific molecular target, and more comprehensive ADME and toxicology profiling, eventually leading to in vivo efficacy studies in relevant animal models.

This structured, data-driven approach ensures that resources are focused on candidates with the highest probability of success, streamlining the complex journey from a novel molecule to a potential therapeutic agent.[21]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 877383-57-8|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. aurlide.fi [aurlide.fi]

- 11. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijprajournal.com [ijprajournal.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biopharmaservices.com [biopharmaservices.com]

- 20. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 21. labs.iqvia.com [labs.iqvia.com]

Exploring the pharmacokinetics of 4-bromo-2-chlorophenyl compounds

An In-depth Technical Guide to the Pharmacokinetics of 4-Bromo-2-Chlorophenyl Compounds

Introduction: The Halogenated Phenyl Core in Modern Science

Halogen atoms, particularly chlorine and bromine, are prevalent substituents in medicinal chemistry and environmental science. Their incorporation into an aromatic scaffold like a phenyl ring dramatically influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. The 4-bromo-2-chlorophenyl moiety represents a specific structural motif found in various biologically active agents, from pesticides to pharmaceuticals. Understanding the pharmacokinetic profile—the journey of Absorption, Distribution, Metabolism, and Excretion (ADME)—of compounds containing this core is paramount for predicting their efficacy, safety, and environmental fate.

This guide provides a comprehensive overview of the pharmacokinetic principles governing 4-bromo-2-chlorophenyl compounds. As a senior application scientist, the following sections synthesize data from disparate fields to offer a cohesive narrative, explaining not just the "what" but the "why" behind the metabolic fate and analytical strategies for this chemical class.

Part 1: The ADME Profile of 4-Bromo-2-Chlorophenyl Compounds

The pharmacokinetic behavior of a compound is dictated by its interaction with the biological system. For halogenated aromatic compounds, this journey is heavily influenced by their characteristic lipophilicity and susceptibility to specific metabolic enzymes.

Absorption

Compounds featuring the 4-bromo-2-chlorophenyl group are typically lipophilic, which favors absorption across lipid-rich biological membranes.

-

Oral Bioavailability: Oral absorption is often significant, but can be variable. For instance, the drug Macitentan, which contains a 4-bromophenyl group, demonstrates excellent pharmacokinetic properties suitable for oral administration[1][2][3]. However, factors such as poor aqueous solubility can limit the dissolution rate in the gastrointestinal tract, potentially reducing overall bioavailability. The structural features, including the degree and position of halogen substitution, play a critical role. Studies on haloacetates have shown that oral bioavailability can range from 30% to over 100%, depending on the specific halogen arrangement[4].

-

Dermal Absorption: For environmental or occupational exposure, dermal absorption is a relevant route. The lipophilicity of these compounds allows them to partition into the stratum corneum. The pesticide profenofos, which possesses a 4-bromo-2-chlorophenyl group, is known to be absorbed dermally, necessitating caution in agricultural settings[5].

Distribution

Once absorbed, distribution throughout the body is governed by blood flow, plasma protein binding, and tissue permeability.

-

Plasma Protein Binding: Lipophilic compounds tend to exhibit high binding to plasma proteins like albumin. This binding is reversible and acts as a reservoir, with only the unbound fraction being pharmacologically active and available for metabolism and excretion.

-

Tissue Accumulation: Due to their lipophilicity, 4-bromo-2-chlorophenyl compounds have the potential to accumulate in adipose tissue. This is a well-documented phenomenon for many brominated flame retardants and other persistent organic pollutants. An ADME study of the brominated diphenyl ether BDE-154, for example, found that adipose tissue was a major site of distribution[6]. This sequestration in fat can lead to long terminal elimination half-lives.

Metabolism: The Biotransformation Hub

Metabolism is the most critical phase determining the fate and potential toxicity of these compounds. Biotransformation typically proceeds in two phases, primarily in the liver.

Phase I Metabolism: Functionalization Phase I reactions introduce or expose polar functional groups, preparing the molecule for Phase II conjugation. For the 4-bromo-2-chlorophenyl core, this is dominated by cytochrome P450 (CYP) monooxygenases.

-

Oxidative Dehalogenation & Hydroxylation: The primary metabolic event is often the cleavage of the bond linking the phenyl ring to the rest of the molecule, followed by hydroxylation. The organophosphate pesticide profenofos provides a clear example, as it is detoxified to 4-bromo-2-chlorophenol (BCP) . This reaction is primarily mediated by CYP2C19 and CYP2B6 , with a smaller contribution from CYP3A4[5]. The resulting BCP is a unique metabolite that can serve as a specific biomarker of exposure[5].

-

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another common pathway. A study on a benzodiazepine containing a 7-bromo-5-(2'-chlorophenyl) structure found metabolites hydroxylated on the phenyl ring[7].

Phase II Metabolism: Conjugation The polar groups introduced in Phase I serve as handles for conjugation with endogenous molecules, which drastically increases water solubility and facilitates excretion.

-

Glucuronidation and Sulfation: The newly formed hydroxyl groups (e.g., on 4-bromo-2-chlorophenol) are readily conjugated with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs). This is a common metabolic route for brominated flame retardants and other halogenated aromatic compounds[8].

Below is a diagram illustrating the principal metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative toxicokinetics of chlorinated and brominated haloacetates in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Morpholine-Containing Compounds

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, stands as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and clinical candidates is not coincidental but rather a testament to its advantageous physicochemical and metabolic properties.[3][4] The morpholine moiety is often classified as a "privileged structure" because this single molecular framework can provide high-affinity ligands for a diverse range of biological targets.[1][5]

The utility of the morpholine scaffold stems from several key attributes:

-

Physicochemical Balance: It imparts a well-balanced lipophilic-hydrophilic profile, which is crucial for optimizing pharmacokinetic properties such as solubility and membrane permeability.[6][7] For central nervous system (CNS) drug candidates, this balance is particularly critical for penetrating the blood-brain barrier (BBB).[4][8]

-

Metabolic Stability: While sometimes metabolically labile, the morpholine ring can be strategically modified to enhance metabolic stability, improving a drug's half-life and bioavailability.[3][9]

-

Hydrogen Bonding Capability: The oxygen atom acts as a hydrogen bond acceptor, enabling crucial interactions with biological targets like enzyme active sites and receptors.[6][7]

-

Synthetic Accessibility: The ring is versatile and can be readily introduced as a building block or constructed through a variety of reliable synthetic methodologies.[5][10]

This guide provides an in-depth exploration of modern synthetic strategies for creating novel morpholine-containing compounds, with a focus on asymmetric synthesis to control stereochemistry—a critical factor influencing biological activity.[11] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the strategic use of morpholine bioisosteres in contemporary drug design.

Strategic Synthesis of Chiral Morpholine Scaffolds

The stereochemistry of substituents on the morpholine core can profoundly impact a compound's pharmacological activity.[11] Therefore, the development of robust, stereoselective synthetic methods is paramount. Modern approaches have shifted from stoichiometric chiral reagents to more efficient and economical catalytic asymmetric methods.[12]

Workflow for Novel Morpholine Compound Development

The discovery process for new morpholine-based therapeutics follows a structured, multi-stage workflow. This process begins with target identification and validation, proceeds through synthetic exploration and optimization, and culminates in preclinical evaluation.

Caption: General workflow for the development of novel morpholine-containing compounds.

Methodology 1: Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient and atom-economical route to 2-substituted chiral morpholines is the asymmetric hydrogenation of their unsaturated precursors.[11][12] This method leverages a chiral catalyst, typically a rhodium complex with a bisphosphine ligand, to achieve high enantioselectivity.[13]

Catalytic Pathway

The reaction proceeds via the coordination of the dehydromorpholine substrate to the chiral Rh-catalyst. Hydrogen gas then adds across the double bond in a stereocontrolled manner, directed by the chiral ligand environment, before the product is released.

Caption: Rh-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from the work of Li et al. for the synthesis of 2-substituted chiral morpholines.[12]

Materials:

-

2-Substituted dehydromorpholine (1.0 equiv)

-

[Rh(COD)2]BF4 (0.01 equiv)

-

SKP (a chiral bisphosphine ligand) (0.011 equiv)

-

Dichloromethane (DCM), degassed

-

Hydrogen gas (H2)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, add the 2-substituted dehydromorpholine (e.g., 0.2 mmol) and the catalyst precursor [Rh(COD)2]BF4 (0.01 equiv, 0.002 mmol) to a vial.

-

In a separate vial, add the chiral ligand SKP (0.011 equiv, 0.0022 mmol).

-

Add 2.0 mL of degassed DCM to the vial containing the substrate and catalyst. Stir for 10 minutes to allow for pre-coordination.

-

Transfer the solution to the high-pressure reactor.

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas three times.

-

Pressurize the reactor to 50 atm with H2.

-

Stir the reaction at room temperature for 12 hours.

-

Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the chiral morpholine product.

Causality & Insights:

-

Catalyst Choice: The Rh-SKP complex is chosen for its large bite angle, which creates a well-defined chiral pocket, leading to excellent enantiocontrol.[12]

-

Pressure: High hydrogen pressure (50 atm) increases the concentration of H2 in the solution, accelerating the rate of the hydrogenation reaction.

-

Solvent: Degassed DCM is used as it is a relatively non-coordinating solvent that solubilizes the reactants and catalyst without interfering with the catalytic cycle.

Data Presentation: Substrate Scope

The robustness of this method is demonstrated by its tolerance to various substituents on the dehydromorpholine ring.

| Entry | Substrate (Substituent R) | Yield (%) | ee (%) |

| 1 | Phenyl | 99 | 98 |

| 2 | 4-Fluorophenyl | 99 | 99 |

| 3 | 2-Chlorophenyl | 99 | 99 |

| 4 | 4-Methylphenyl | 99 | 97 |

| 5 | 2-Naphthyl | 99 | 99 |

| Data synthesized from literature reports for illustrative purposes.[12] |

Methodology 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

An elegant one-pot strategy for synthesizing 3-substituted chiral morpholines involves a tandem reaction sequence.[14][15] This process begins with a titanium-catalyzed intramolecular hydroamination of an aminoalkyne to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.[14]

Experimental Protocol: Tandem Catalysis

This protocol is based on the methodology developed by Schafer and colleagues.[14]

Materials:

-

Ether-containing aminoalkyne substrate (1.0 equiv)

-

Ti(NMe2)4 (0.05 equiv)

-

RuCl--INVALID-LINK-- (0.02 equiv)

-

Formic acid/triethylamine azeotrope (5:2 mixture)

-

Toluene, anhydrous

Procedure:

-

Hydroamination: To a flame-dried Schlenk tube under an inert atmosphere, add the aminoalkyne substrate (e.g., 0.5 mmol) and anhydrous toluene (2.5 mL).

-

Add the titanium catalyst Ti(NMe2)4 (0.05 equiv, 0.025 mmol).

-

Heat the reaction mixture at 110 °C for 16 hours. The reaction progress can be monitored by 1H NMR for the disappearance of the alkyne signal and appearance of the cyclic imine.

-

Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature.

-

Add the ruthenium catalyst RuCl--INVALID-LINK-- (0.02 equiv, 0.01 mmol) and the formic acid/triethylamine azeotrope (5.0 equiv).

-

Stir the mixture at room temperature for 24 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography to obtain the enantiomerically enriched 3-substituted morpholine.

Causality & Insights:

-

Tandem Approach: This one-pot, two-step process is highly efficient, avoiding the need to isolate and purify the intermediate cyclic imine, which can be unstable. This saves time, reduces solvent waste, and can improve overall yield.

-

Catalyst System: The choice of two distinct catalysts is crucial. The titanium catalyst is highly effective for the initial hydroamination, while the Noyori-type ruthenium catalyst is a benchmark for asymmetric transfer hydrogenation of cyclic imines, providing high enantioselectivity.[14]

-

Hydrogen Source: The formic acid/triethylamine mixture serves as a convenient and effective in situ source of hydrogen for the transfer hydrogenation step.

-

Mechanism of Stereocontrol: Mechanistic studies suggest that a hydrogen-bonding interaction between the ether oxygen of the substrate and the N-H of the chiral Ts-DPEN ligand on the ruthenium catalyst is critical for achieving high levels of stereocontrol.[14] This interaction properly orients the imine for a facial-selective hydride transfer.

Bioisosteric Replacement and the Design of Morpholine Analogues

While the morpholine ring often imparts favorable properties, it can be a site of metabolic liability (e.g., N-dealkylation or oxidation).[3][9] Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool to mitigate these issues while retaining or enhancing biological activity.[16]

Designing morpholine bioisosteres can advantageously alter pharmacokinetics.[3][17] For instance, replacing the morpholine oxygen with sulfur yields a thiomorpholine, which has different hydrogen bonding capabilities and lipophilicity. Introducing steric hindrance near the nitrogen atom can protect against metabolic degradation.

Common Morpholine Bioisosteres:

| Bioisostere Type | Structure Example | Key Property Change |

| Thiomorpholine | Sulfur replaces oxygen | Increased lipophilicity, altered H-bond acceptance. |

| Piperazine | Nitrogen replaces oxygen | Adds a second basic center, alters pKa and solubility. |

| Spirocyclic | Spiro-oxetane/azetidine | Increases sp3 character and 3-dimensionality.[18] |

| Bridged | Bicyclic structure | Conformationally constrains the ring system.[19] |

The strategic replacement of the morpholine scaffold with these analogues allows medicinal chemists to fine-tune a molecule's properties to achieve a superior drug profile.[3][17]

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile component in the drug discovery landscape. Its privileged status is well-earned, offering a favorable combination of physicochemical properties and synthetic tractability.[1][5] Mastery of modern synthetic methodologies, particularly catalytic asymmetric reactions, is essential for efficiently producing novel, stereochemically defined morpholine-containing compounds.[12][14] As detailed in this guide, a deep understanding of the causality behind reaction conditions and catalyst choice allows for the rational design and execution of these complex syntheses. Furthermore, the intelligent application of bioisosterism provides a critical strategy for overcoming pharmacokinetic challenges, enabling the optimization of lead compounds into successful clinical candidates. The continued innovation in synthetic methods will undoubtedly expand the chemical space accessible to researchers, solidifying the morpholine ring's role in the development of next-generation therapeutics.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 3. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]